Ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately . This compound is classified as a tetrahydropyrimidine derivative, which is a structural motif often found in pharmaceuticals due to its biological activity.
The synthesis of ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step synthetic pathways. While specific methods may vary, one common approach includes:
These methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be represented using various notations:
InChI=1S/C23H26N2O6S/c1-4-30-17-10-8-16(9-11-17)21-20(22(26)31-5-2)19(24-23(27)25-21)14-32(28,29)18-12-6-15(3)7-13-18/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27)
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC
This structure indicates the presence of multiple functional groups that contribute to its chemical properties and biological activity .
Ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for further studies or applications .
The mechanism of action for ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is largely dependent on its interactions at the molecular level. It is believed to act through:
Further studies are needed to elucidate the precise pathways and targets affected by this compound .
The physical and chemical properties of ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
These properties play a significant role in determining how the compound behaves in different environments and applications .
Ethyl 4-(4-ethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has potential applications in various scientific fields:
The ongoing research into this compound's properties and effects will likely expand its applications further .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: